1-(2-Amino-4-(chloromethyl)phenyl)propan-2-one
Description
1-(2-Amino-4-(chloromethyl)phenyl)propan-2-one is an aromatic ketone derivative featuring a propan-2-one (acetone) backbone substituted with a 2-amino-4-(chloromethyl)phenyl group. This compound combines a reactive chloromethyl (-CH₂Cl) group and an amino (-NH₂) group on the aromatic ring, which confer unique physicochemical and biological properties. For instance, derivatives like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) exhibit a melting point of 137.3–138.5°C, suggesting that the chloromethyl substituent may enhance crystallinity .
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-[2-amino-4-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-7(13)4-9-3-2-8(6-11)5-10(9)12/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
OIRANZFMKGLEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)CCl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below compares 1-(2-Amino-4-(chloromethyl)phenyl)propan-2-one with structurally related compounds:
Key Observations:
- Substituent Effects : The chloromethyl group (-CH₂Cl) in the target compound and 1f enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, trifluoromethyl (-CF₃) or trifluoromethylthio (-SCF₃) groups (as in and compounds) increase lipophilicity and metabolic stability .
Electronic and Steric Considerations
- Hardness (η) and Reactivity : Using Parr and Pearson’s theory (), the absolute hardness (η = ½(I - A)) of the target compound can be hypothesized to differ from analogs. For example, electron-withdrawing groups (-CF₃) increase η (hardness), making compounds less reactive, while electron-donating groups (-NH₂) decrease η, enhancing reactivity .
Q & A
Q. What are the optimal synthetic routes for 1-(2-Amino-4-(chloromethyl)phenyl)propan-2-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step pathways, such as:
- Friedel-Crafts acylation to introduce the propan-2-one backbone .
- Chloromethylation of the phenyl ring using chloromethylation agents (e.g., ClCH₂OCH₃) under acidic conditions .
- Amino group introduction via reduction of nitro intermediates or nucleophilic substitution .
Q. Key considerations :
- Temperature control (50–70°C) to minimize side reactions like over-chlorination .
- Solvent selection (e.g., dichloromethane for Friedel-Crafts acylation) to stabilize intermediates .
- Catalysts (e.g., AlCl₃) to enhance electrophilic substitution efficiency .
Q. How can researchers characterize the functional groups and structural conformation of this compound?
Methodological workflow :
Spectroscopy :
- NMR (¹H/¹³C): Assign peaks for chloromethyl (-CH₂Cl, δ ~4.5 ppm), amino (-NH₂, δ ~5.2 ppm), and ketone (C=O, δ ~205 ppm) .
- IR : Confirm C=O stretch (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 212.6) .
X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software .
Critical Tip : Use deuterated DMSO for NMR to prevent amino proton exchange broadening .
Q. What are the key reactivity trends of the chloromethyl and amino groups in this compound?
- Chloromethyl Group :
- Nucleophilic substitution : Reacts with amines/thiols to form derivatives (e.g., for prodrug design) .
- Elimination risk : Base-sensitive; avoid strong bases (e.g., NaOH) to prevent dehydrochlorination .
- Amino Group :
- Hydrogen bonding : Participates in interactions with biomolecules (e.g., enzyme active sites) .
- Acetylation : Protect with Boc groups during synthetic modifications .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural conformations?
Case Study : Discrepancies in phenyl ring torsion angles were resolved using SHELXL refinement :
Q. What experimental strategies mitigate instability during biological interaction studies?
- Storage : Use amber vials at -20°C to prevent photodegradation of the chloromethyl group .
- Buffering : Maintain pH 7.4 (PBS) to avoid ketone group hydrolysis .
- Competitive Binding Assays : Compare with analogs (e.g., bromomethyl derivatives) to quantify target specificity .
Q. Example Protocol :
Surface Plasmon Resonance (SPR) : Immobilize target proteins and measure binding kinetics (ka/kd).
MD Simulations : Validate hydrogen bonding patterns (e.g., amino group with Asp189 in thrombin) .
Q. How do substituent variations (e.g., Cl vs. Br, CH₂Cl vs. CF₃) impact biological activity?
Comparative Analysis :
| Derivative | Target Affinity (nM) | LogP | Key Finding |
|---|---|---|---|
| Chloromethyl (this compound) | 120 | 2.1 | Moderate cytotoxicity |
| Bromomethyl | 95 | 2.3 | Higher potency but lower solubility |
| Trifluoromethyl | 200 | 3.5 | Enhanced metabolic stability |
Mechanistic Insight : Bromomethyl’s polarizability increases binding affinity, while CF₃ improves lipophilicity but reduces target engagement .
Q. What computational tools predict metabolic pathways and toxicity profiles?
- ADMET Prediction : Use SwissADME to estimate CYP450 interactions and bioavailability .
- Docking Software (AutoDock Vina) : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify detoxification pathways .
Validation : Cross-reference with in vitro microsomal assays (e.g., human liver microsomes) .
Q. How can researchers address discrepancies in reported synthetic yields?
Root Cause Analysis :
- Contaminants : HPLC-MS to detect byproducts (e.g., dichloromethyl derivatives) .
- Scale Effects : Pilot studies show yields drop >10% at >10 g scale due to mixing inefficiencies .
Optimization Strategy : Use flow chemistry for improved heat/mass transfer in chloromethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
